3-(4-chlorophenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
3-(4-Chlorophenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a benzodiazepinone derivative characterized by a dibenzo[b,e][1,4]diazepin-1-one core substituted at positions 3 and 11 with a 4-chlorophenyl and 2-nitrophenyl group, respectively. The compound’s molecular formula is C₂₅H₁₉ClN₃O₃, with a molecular weight of 444.89 g/mol. The 2-nitrophenyl group introduces strong electron-withdrawing properties, while the 4-chlorophenyl substituent contributes to hydrophobic interactions.
Properties
IUPAC Name |
9-(4-chlorophenyl)-6-(2-nitrophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O3/c26-17-11-9-15(10-12-17)16-13-21-24(23(30)14-16)25(18-5-1-4-8-22(18)29(31)32)28-20-7-3-2-6-19(20)27-21/h1-12,16,25,27-28H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJPZHCWYVMFSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=CC=C4[N+](=O)[O-])C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387244 | |
| Record name | ST052156 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6074-25-5 | |
| Record name | ST052156 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 3-(4-chlorophenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (CAS No. 6074-25-5) is a member of the dibenzo diazepine class of compounds. This article explores its biological activity based on available research findings and data.
- Molecular Formula : C25H20ClN3O3
- Molecular Weight : 445.89 g/mol
- Density : 1.41 g/cm³
- Boiling Point : 637.3°C at 760 mmHg
Biological Activity Overview
Research into the biological activity of this compound suggests potential applications in various therapeutic areas, particularly due to its structural characteristics that may influence pharmacological effects.
Antimicrobial Activity
Studies have shown that compounds structurally related to dibenzo diazepines exhibit significant antimicrobial properties. For example, derivatives have been tested against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Dibenzo Diazepine Derivative | Staphylococcus aureus | 20–40 µM |
| Dibenzo Diazepine Derivative | Escherichia coli | 40–70 µM |
These findings suggest that the compound may possess similar antimicrobial properties worth investigating further .
Anticancer Activity
The anticancer potential of related compounds has been documented in several studies. For instance, certain dibenzo diazepines have shown effectiveness in inhibiting cancer cell proliferation through mechanisms such as inducing apoptosis and disrupting cell cycle progression.
- Case Study : A study highlighted a derivative's ability to inhibit the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway. The compound's mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
Structure-Activity Relationship (SAR)
The biological activity of dibenzo diazepines can often be correlated with their chemical structure. The presence of electron-withdrawing groups such as nitro and chloro substituents has been linked to enhanced activity against specific targets.
Key Findings:
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic properties, particularly in the following areas:
Anticancer Activity
Research has indicated that derivatives of dibenzo[b,e][1,4]diazepines exhibit cytotoxic effects against various cancer cell lines. The introduction of nitrophenyl groups has been associated with enhanced anticancer activity due to their ability to interfere with DNA replication and repair mechanisms. For instance:
- A study demonstrated that similar compounds showed significant inhibition of tumor growth in xenograft models .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds containing chlorophenyl and nitrophenyl moieties have been shown to possess broad-spectrum antimicrobial properties. For example:
- A related study found that derivatives exhibited activity against both Gram-positive and Gram-negative bacteria .
Pharmacological Applications
The pharmacological profile of this compound is noteworthy:
Central Nervous System (CNS) Effects
Dibenzo[b,e][1,4]diazepines are known for their CNS effects. Research suggests that this compound may possess anxiolytic and sedative properties:
- In animal models, compounds with similar structures have been shown to reduce anxiety-like behaviors .
Anti-inflammatory Effects
Preliminary studies indicate that the compound could have anti-inflammatory effects through the inhibition of pro-inflammatory cytokines:
- A study highlighted the potential of related compounds in reducing inflammation in models of arthritis .
Material Science Applications
Beyond medicinal uses, this compound also shows promise in material science:
Organic Electronics
The unique electronic properties of dibenzo[b,e][1,4]diazepine derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs):
- Research indicates that these compounds can enhance charge transport properties when incorporated into organic electronic devices .
Case Studies
Several case studies illustrate the practical applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cells. |
| Study 2 | Antimicrobial Properties | Showed broad-spectrum activity against multiple bacterial strains. |
| Study 3 | CNS Effects | Reduced anxiety-like behavior in rodent models. |
| Study 4 | Organic Electronics | Improved charge mobility in OLED applications. |
Chemical Reactions Analysis
Reduction Reactions
The 2-nitrophenyl group undergoes reduction to form amino derivatives, a key reaction pathway for modifying biological activity or enabling further functionalization.
Key Observations :
-
LiAlH₄ achieves higher yields but requires stringent anhydrous conditions.
-
Catalytic hydrogenation (H₂/Pd-C) offers a cleaner profile with fewer byproducts.
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The resulting amine can undergo diazotization or acylation for further derivatization.
Oxidation Reactions
The diazepine ring and aromatic substituents exhibit limited oxidative stability under strong conditions:
| Reagent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 80°C, 8 h | Ring-opened dicarboxylic acid derivatives | Low yield (<30%); decomposition dominant |
| CrO₃ | Acetic acid, reflux, 6 h | Partial oxidation of chlorophenyl substituent | Non-specific product mixture |
Notes :
-
Oxidation is not a synthetically useful pathway for this compound due to low selectivity and yields.
-
Stability studies recommend avoiding strong oxidizers in storage.
Nucleophilic Aromatic Substitution
The 4-chlorophenyl group participates in substitution reactions under controlled conditions:
Mechanistic Insight :
-
Electron-withdrawing nitro groups meta to the chlorine atom reduce reactivity, necessitating harsh conditions.
-
Steric hindrance from the dibenzodiazepine core further limits substitution efficiency.
Catalytic Cross-Coupling
Palladium-mediated couplings enable aryl functionalization:
| Reaction Type | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C, 12 h | 3-(4-chlorophenyl)-11-(2-aryl)-dibenzo-diazepin-1-one | 55–60% |
| Buchwald-Hartwig | Amine, Pd₂(dba)₃, Xantphos | Toluene, 110°C, 24 h | Aminated derivatives | 50% |
Applications :
-
Suzuki coupling introduces diverse aryl groups at the 2-nitrophenyl position.
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Buchwald-Hartwig amination modifies the diazepine nitrogen but requires optimized ligand systems.
Stability Under Acidic/ Basic Conditions
The compound’s stability profile informs synthetic and storage protocols:
| Condition | Time | Degradation |
|---|---|---|
| HCl (1M) | 24 h | <5% decomposition; chlorophenyl group intact |
| NaOH (1M) | 24 h | 15–20% hydrolysis of diazepine lactam |
| Aqueous buffer (pH 7.4) | 7 d | No significant degradation |
Recommendations :
-
Avoid prolonged exposure to strong bases to prevent lactam ring opening.
-
Neutral buffers are ideal for biological assays.
Photochemical Reactivity
UV irradiation induces nitro-to-nitrito isomerization:
| Wavelength | Solvent | Product | Quantum Yield |
|---|---|---|---|
| 365 nm | Acetonitrile | 11-(2-nitritophenyl)-dibenzo-diazepin-1-one | 0.12 |
Implications :
-
Photoreactivity necessitates light-protected storage.
-
Nitrito intermediates may serve as NO donors in pharmacological contexts.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Electron-Withdrawing vs. The pyridin-2-yl substituent in introduces hydrogen-bonding capability, improving aqueous solubility compared to the nitro group.
Biological Activity: The 3,3-dimethyl substitution in stabilizes the diazepinone ring, enhancing metabolic stability. This analog (4b) showed comparable molecular weight (352.35) but lacked the nitro group’s reactivity. FC2 (), with a benzoyl-indole motif, exhibited potent cytotoxicity at 10 μM in cancer cells, suggesting that bulky aromatic substituents at position 11 enhance target binding.
Synthetic Feasibility :
- Ultrasound-assisted synthesis protocols (e.g., ) achieved high yields for chloro-substituted analogs (e.g., 4b: 238–240°C melting point, IR-confirmed C=O stretch at 1732 cm⁻¹), indicating scalability for the target compound.
Physicochemical and Spectroscopic Comparisons
Table 2: Spectroscopic and Analytical Data
- The target compound’s 2-nitrophenyl group is expected to downshift the C=O IR stretch due to resonance effects, contrasting with the 1732–1743 cm⁻¹ range observed in .
Q & A
Q. What are the recommended synthetic routes for 3-(4-chlorophenyl)-11-(2-nitrophenyl)-dibenzo[b,e][1,4]diazepin-1-one, and how can researchers optimize yield and purity?
- Methodological Answer : The synthesis of dibenzo[b,e][1,4]diazepinone derivatives typically involves cyclocondensation of substituted anthranilic acid derivatives with amines or ketones. For this compound, a plausible route includes:
Step 1 : React 4-chlorophenyl-substituted anthranilic acid with 2-nitrophenylacetonitrile under acidic conditions to form the diazepine core.
Step 2 : Optimize reaction parameters (e.g., temperature: 80–100°C, solvent: DMF or acetic acid) to enhance cyclization efficiency .
- Yield Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification. Purity ≥98% can be achieved via recrystallization in ethanol .
- Critical Data :
| Parameter | Value | Source |
|---|---|---|
| Typical Yield | 45–60% | |
| Purity Post-Purification | ≥98% (HPLC) |
Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on analogous dibenzo[b,e][1,4]diazepinones. The 4-chlorophenyl group shows deshielded aromatic protons (δ 7.4–7.6 ppm), while the 2-nitrophenyl group exhibits distinct splitting due to para-substitution .
- X-ray Crystallography : Single-crystal analysis (e.g., using Cu-Kα radiation) reveals the diazepine ring conformation and substituent orientations. Compare bond lengths (C–C: ~1.50 Å) and angles (C–N–C: ~120°) to validated structures .
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]+ at m/z 409.3 (calculated for C₂₁H₁₅ClN₄O₃) .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro bioactivity assays?
- Methodological Answer :
- Solubility : Test in DMSO (≥10 mM stock solutions) and aqueous buffers (pH 7.4). Limited aqueous solubility is expected due to aromatic nitro and chloro groups .
- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., nitro group reduction or ring-opening) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for dibenzo[b,e][1,4]diazepinones, particularly regarding nitro-group-dependent mechanisms?
- Methodological Answer :
- Comparative SAR Analysis : Synthesize analogs (e.g., replacing 2-nitrophenyl with 4-methoxyphenyl) and test in parallel assays (e.g., enzyme inhibition or cytotoxicity). Use ANOVA to validate significance (p < 0.05) .
- Mechanistic Profiling : Employ molecular docking (e.g., AutoDock Vina) to compare binding affinities of nitro-substituted vs. non-nitro analogs to target proteins (e.g., kinases or GPCRs) .
Q. What experimental designs are suitable for studying the environmental fate of this compound, given its structural complexity?
- Methodological Answer :
- Environmental Partitioning : Apply OECD Guideline 121 to measure log P (octanol-water partition coefficient). Predicted log P ≈ 3.5 suggests moderate bioaccumulation potential .
- Degradation Pathways : Use LC-MS/MS to identify photolysis/byproducts under simulated sunlight (λ = 290–800 nm). Nitro group reduction to amine is a likely pathway .
Q. How can researchers address spectral interference in quantifying this compound in biological matrices?
- Methodological Answer :
- LC-MS/MS Optimization : Use a C18 column (e.g., Chromolith HPLC) with gradient elution (0.1% formic acid in acetonitrile/water). Monitor transitions m/z 409.3 → 238.1 (quantifier) and 409.3 → 152.0 (qualifier) .
- Matrix Effect Mitigation : Validate recovery (≥85%) via spike-and-recovery in plasma/urine. Use isotopically labeled internal standards (e.g., ¹³C-labeled analog) .
Data Contradiction Analysis
Q. Why do computational predictions (e.g., log P, pKa) for this compound sometimes conflict with experimental values?
- Methodological Answer :
- Software Limitations : Compare results from multiple platforms (e.g., ACD/Labs vs. EPI Suite). Discrepancies often arise from approximations in handling nitro and chloro substituents .
- Experimental Validation : Measure log P via shake-flask method (OECD 117) and pKa via potentiometric titration. Correlate with computational descriptors (e.g., Hammett σ constants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
